Product packaging for 6-Bromo-3-phenylpyridin-2-amine(Cat. No.:CAS No. 102249-49-0)

6-Bromo-3-phenylpyridin-2-amine

Cat. No.: B12117675
CAS No.: 102249-49-0
M. Wt: 249.11 g/mol
InChI Key: RVOFHMPUODSEII-UHFFFAOYSA-N
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Description

6-Bromo-3-phenylpyridin-2-amine is a versatile brominated aminopyridine compound that serves as a high-value building block in organic synthesis and medicinal chemistry research. This compound features both a bromine atom and an amine group on a pyridine ring, which act as orthogonal reactive sites for sequential functionalization, making it an ideal precursor for constructing complex molecular architectures. In pharmaceutical research, this compound and its analogs are prized as key intermediates in the synthesis of biologically active molecules . The structure is particularly valuable in the development of kinase inhibitors, such as Bcr-Abl inhibitors for chronic myeloid leukemia research . Furthermore, its scaffold is integral to studies on G-protein-coupled receptors (GPCRs); for instance, closely related 2-aminopyridine derivatives have been explored as negative allosteric modulators of the CB1 receptor, presenting a potential therapeutic strategy for obesity and substance abuse without the side effects associated with orthosteric antagonists . The mechanism of action for such derivatives often involves binding to an allosteric site on the receptor protein, modulating the receptor's response to its natural orthosteric ligands . Beyond drug discovery, this compound finds applications in materials science. The pyridine core and amine group confer unique electronic properties and coordination ability, allowing the compound to be used in preparing functional materials . It can form stable complexes with metal ions for creating luminescent materials or conductive polymers, and it may serve as a key component in improving the efficiency and stability of organic light-emitting diodes (OLEDs) . The compound must be stored in a cool, dry, and well-ventilated area, protected from light and under an inert atmosphere for maximum stability . Please note: This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2 B12117675 6-Bromo-3-phenylpyridin-2-amine CAS No. 102249-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102249-49-0

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

6-bromo-3-phenylpyridin-2-amine

InChI

InChI=1S/C11H9BrN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI Key

RVOFHMPUODSEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)Br)N

Origin of Product

United States

The Significance of Halogenated Aminopyridines in Organic Synthesis and Chemical Biology

Halogenated aminopyridines are a class of organic compounds that have garnered considerable attention in both organic synthesis and chemical biology. The presence of a halogen atom on the aminopyridine framework imparts unique chemical properties that are highly valued in these fields.

In organic synthesis, the halogen substituent serves as a versatile handle for a wide array of chemical transformations. It can act as a leaving group in nucleophilic substitution reactions or as a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govnih.gov This reactivity allows for the construction of complex molecular architectures from simpler halogenated precursors. The introduction of halogens can also influence the regioselectivity of subsequent reactions, guiding the formation of specific isomers. nih.gov

From a chemical biology perspective, the incorporation of halogens into bioactive molecules can significantly modulate their pharmacological properties. nih.govmdpi.com Halogen atoms can alter a molecule's size, lipophilicity, and electronic distribution, which in turn can affect its binding affinity to biological targets, metabolic stability, and membrane permeability. nih.govacs.org The ability of halogens, particularly chlorine and bromine, to participate in halogen bonding—a noncovalent interaction with electron-donating atoms—is increasingly recognized as a crucial factor in drug-receptor interactions and protein-ligand binding. mdpi.comacs.orgacs.org This has led to the intentional inclusion of halogens in drug design to enhance potency and selectivity. nih.govacs.org

Structural Features and Reactivity Potential of the Pyridine Core

The pyridine (B92270) ring is a fundamental heterocyclic aromatic compound that is structurally related to benzene, with one carbon atom replaced by a nitrogen atom. wikipedia.org This substitution has a profound impact on the electronic properties and reactivity of the ring.

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarized ring system where the nitrogen atom has a partial negative charge and the carbon atoms, particularly at the 2, 4, and 6 positions, have a partial positive charge. numberanalytics.comimperial.ac.uk This electron-deficient nature makes the pyridine ring less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh reaction conditions. wikipedia.orgnumberanalytics.com Conversely, the pyridine ring is more susceptible to nucleophilic attack, especially at the 2 and 4 positions. wikipedia.orgimperial.ac.uk

Overview of Research Trajectories for Arylaminopyridine Compounds

Research into arylaminopyridine compounds is a dynamic and expanding area, driven by their diverse biological activities and their utility as building blocks in organic synthesis. These compounds are key structural motifs in a wide range of pharmaceuticals and agrochemicals. acs.orgacs.org

A significant trajectory in this field is the synthesis of novel arylaminopyridine derivatives and the development of efficient synthetic methodologies to access them. acs.orgacs.org This includes the exploration of various cross-coupling strategies and the functionalization of the pyridine (B92270) and aryl rings to create libraries of compounds for biological screening. nih.gov For instance, the development of methods for the direct arylation of aminopyridines continues to be an active area of research.

In medicinal chemistry, arylaminopyridines are being investigated for a broad spectrum of therapeutic applications. Their ability to act as scaffolds that can be readily modified makes them attractive for the development of inhibitors for various enzymes and receptors. mdpi.com The 2-aminopyridine (B139424) moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds. Research is focused on understanding the structure-activity relationships of these compounds to optimize their efficacy and selectivity for specific biological targets. mdpi.commdpi.com

Furthermore, the photophysical properties of some arylaminopyridine derivatives are being explored for applications in materials science and as fluorescent probes in chemical biology. mdpi.com The ability to tune their absorption and emission properties through synthetic modification opens up possibilities for their use in imaging and sensing applications.

Synthetic Methodologies for 6-Bromo-3-phenylpyridin-2-amine and Related Pyridine Derivatives

The synthesis of substituted pyridine derivatives is a cornerstone of medicinal and materials chemistry. The compound this compound incorporates three key functional groups on the pyridine core: a bromine atom, a phenyl group, and an amine. The strategic introduction of these substituents requires careful consideration of regioselectivity and functional group compatibility. This article explores the primary synthetic routes for obtaining this and structurally related compounds, focusing on direct synthesis and modern cross-coupling strategies.

Derivatization and Functionalization Strategies of 6 Bromo 3 Phenylpyridin 2 Amine

Modification of the Amino Group

The primary amino group in 6-Bromo-3-phenylpyridin-2-amine is a key site for a variety of chemical modifications, including acylation, imine formation, and N-arylation/alkylation. These reactions allow for the introduction of diverse functional groups, significantly expanding the chemical space accessible from this starting material.

Table 1: Examples of Acylation Reactions

Acylating Agent Product
Acetic Anhydride N-(6-bromo-3-phenylpyridin-2-yl)acetamide

The primary amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction typically occurs under acidic catalysis and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.comyoutube.com The formation of the C=N double bond in the imine product introduces a new point of functionality and can be a key step in the synthesis of more complex heterocyclic systems. The reaction is often reversible, and the equilibrium can be driven towards the product by removing water. youtube.com For instance, reacting this compound with benzaldehyde (B42025) would produce (E)-N-benzylidene-6-bromo-3-phenylpyridin-2-amine.

Table 2: Examples of Imine Formation

Carbonyl Compound Imine Product
Benzaldehyde (E)-N-benzylidene-6-bromo-3-phenylpyridin-2-amine

The nitrogen atom of the amino group can also be functionalized through N-arylation and N-alkylation reactions, which involve the formation of a new carbon-nitrogen bond.

N-Arylation: This process introduces an aryl group to the amino function. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose. nih.gov These reactions typically use a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine with an aryl halide or triflate. nih.gov For example, reacting this compound with bromobenzene (B47551) in the presence of a suitable palladium catalyst system would yield 6-bromo-N,3-diphenylpyridin-2-amine.

N-Alkylation: This involves the introduction of an alkyl group to the amino nitrogen. researchgate.net This can be achieved through various methods, including reaction with alkyl halides. researchgate.net To control the degree of alkylation and avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts, specific strategies such as using amine hydrobromide salts and controlling the stoichiometry of the base can be employed. researchgate.net For instance, the reaction of this compound with ethyl bromide could yield 6-bromo-N-ethyl-3-phenylpyridin-2-amine.

Table 3: Examples of N-Arylation and N-Alkylation

Reagent Reaction Type Product
Bromobenzene N-Arylation 6-bromo-N,3-diphenylpyridin-2-amine
Ethyl Bromide N-Alkylation 6-bromo-N-ethyl-3-phenylpyridin-2-amine

Functionalization at the Bromine Substituent

The bromine atom on the pyridine (B92270) ring is another key handle for functionalization, primarily through cross-coupling reactions and by influencing the reactivity of the pyridine ring itself.

The bromine atom at the 6-position of the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl groups. For example, reacting this compound with phenylboronic acid would lead to the formation of 3,6-diphenylpyridin-2-amine.

Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene.

Sonogashira Coupling: This method is used to introduce alkyne functionalities by coupling the bromopyridine with a terminal alkyne.

Buchwald-Hartwig Amination: While also used for N-arylation of the amino group, this reaction can also be applied at the bromine site to introduce a different amino group.

These cross-coupling reactions are highly versatile and allow for the synthesis of a vast array of derivatives with tailored electronic and steric properties.

Table 4: Examples of Cross-Coupling Reactions at the Bromine Site

Coupling Partner Reaction Type Product
Phenylboronic acid Suzuki-Miyaura 3,6-diphenylpyridin-2-amine
Styrene Heck 6-(2-phenylvinyl)-3-phenylpyridin-2-amine

The presence of the bromine atom significantly influences the reactivity of the pyridine ring. msu.edu As a halogen, bromine is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. msu.edu However, it also acts as a leaving group in nucleophilic aromatic substitution reactions, although these are generally less common for pyridines unless activated by other substituents.

The bromine atom's primary role in subsequent reactivity is as a handle for the aforementioned cross-coupling reactions. The ability to replace the bromine with various other functional groups makes this compound a valuable intermediate in the synthesis of complex molecules. The strategic placement of the bromine allows for late-stage functionalization, a key advantage in the development of new chemical entities.

Regioselective Functionalization of Pyridine and Phenyl Moieties

The structure of this compound offers several positions for chemical modification. Regioselectivity, the control of which position reacts, is crucial for the rational design of new compounds. The primary sites for functionalization are the carbon-bromine (C-Br) bond on the pyridine ring, the C-H bonds on both the pyridine and phenyl rings, and the amino group.

Functionalization at the C6-Bromo Position:

The most reactive site for substitution on the this compound scaffold is the C-Br bond. The bromine atom is a good leaving group in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, enabling the formation of a new carbon-carbon bond by reacting the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This reaction is highly versatile, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C6 position. For instance, studies on the analogous compound 5-bromo-2-methylpyridin-3-amine (B1289001) have shown that it can be successfully coupled with various arylboronic acids to produce novel pyridine derivatives in moderate to good yields. mdpi.com

A typical Suzuki-Miyaura reaction on a similar bromo-amino-pyridine scaffold is shown below:

Reactant 1Reactant 2Catalyst / BaseProductYieldReference
5-bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ / K₃PO₄5-aryl-2-methylpyridin-3-amine derivativesModerate to Good mdpi.com
3,4,5-tribromo-2,6-dimethylpyridineo-methoxyphenylboronic acidPd catalyst / BaseArylated 2,6-dimethylpyridineVariable beilstein-journals.orgnih.gov

This strategy allows for the regioselective functionalization of the C6 position, leaving the phenyl and amino groups untouched for subsequent reactions.

Functionalization via C-H Activation:

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for modifying aromatic and heteroaromatic rings. mdpi.com For this compound, C-H activation could potentially be directed to the C4 or C5 positions of the pyridine ring or to the ortho-, meta-, or para-positions of the phenyl substituent. The regioselectivity of such reactions is typically controlled by directing groups, steric hindrance, or the intrinsic electronic properties of the substrate. mdpi.comacs.org

The amino group (or a protected form of it) can act as a directing group to facilitate C-H activation at the adjacent C3 position, although this position is already substituted with a phenyl group. More likely, functionalization could be directed to the C4 or C5 positions of the pyridine ring. Research on other 6,5-fused heterocyclic systems has demonstrated that direct arylation can be achieved at various positions on the six-membered ring. mdpi.com Furthermore, late-stage C-H functionalization using ruthenium or palladium catalysts has proven effective for modifying complex molecules, including those with pyridine rings. acs.org These methods could be adapted to selectively introduce new functional groups onto either the pyridine or the phenyl moiety of the target compound.

Diversity-Oriented Synthesis for Analogue Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and materials science that aims to generate collections of structurally diverse small molecules from a common starting material. nih.govnih.govmdpi.com The this compound scaffold is an ideal starting point for DOS due to its multiple, orthogonally reactive sites.

A DOS approach would leverage the regioselective functionalization reactions described previously in a combinatorial fashion. For example, a library of analogues can be rapidly generated by starting with the Suzuki-Miyaura coupling at the C6-bromo position. By using a diverse set of boronic acids, a wide range of different aryl or alkyl groups can be installed at this position.

Following the initial diversification at the C6 position, further complexity can be introduced by functionalizing other sites. The amino group at the C2 position can be acylated, alkylated, or used as a handle to build more complex structures. For instance, research on related 2-aminopyridine (B139424) derivatives has shown their use in creating complex heterocyclic systems like imidazopyridines through cyclization reactions. nih.gov Similarly, the synthesis of ligands for metal complexes has utilized the reactivity of the amino group on bromo-aminopyridine scaffolds. georgiasouthern.edugeorgiasouthern.edu

A hypothetical DOS workflow starting from this compound could involve:

Step 1 (C6 Functionalization): Reaction with a library of 50 different boronic acids via Suzuki coupling to create 50 unique C6-aryl/heteroaryl derivatives.

Step 2 (N2 Functionalization): Each of the 50 products from Step 1 is then reacted with a library of 20 different acyl chlorides, leading to the generation of 1000 distinct di-substituted analogues.

Step 3 (C-H Functionalization): Selected compounds could undergo further diversification through regioselective C-H activation on the C3-phenyl ring or the C4/C5 pyridine positions.

This strategy allows for the systematic exploration of the chemical space around the core scaffold, facilitating the discovery of molecules with optimized biological activity or material properties. The principles of DOS, which involve building complexity through divergent synthetic pathways, are well-suited for leveraging the inherent reactivity of the this compound molecule. nih.govrsc.org

The provided instructions require a strict adherence to an outline focused on advanced spectroscopic and analytical characterization, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and 2D NMR (HMBC, COSY).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS).

A thorough search for this specific molecule did not yield the necessary experimental data points, such as chemical shifts, coupling constants, or exact mass measurements. Scientific articles and databases often contain this information for synthesized and characterized compounds; however, for "this compound," such a detailed public record could not be located.

Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be generated. Introducing data from analogous structures or predictive data would fall outside the specified scope and fail to meet the need for factual, documented findings for the target compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Bromo-3-phenylpyridin-2-amine is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine, the pyridine (B92270) ring, the phenyl substituent, and the carbon-bromine bond.

While a specific, experimentally recorded IR spectrum for this compound is not publicly available in the cited search results, the expected absorption regions can be predicted based on established spectroscopic data for similar molecules. bas.bg Primary aromatic amines typically show two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations of both the pyridine and phenyl rings are anticipated to appear in the 3100-3000 cm⁻¹ range. Furthermore, the C=C and C=N stretching vibrations within the aromatic rings would likely be observed between 1600 cm⁻¹ and 1400 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹.

A detailed analysis of an experimental spectrum would be necessary to assign the specific frequencies and intensities of these vibrational modes, which can be influenced by the electronic effects of the substituents on the pyridine ring.

Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Primary Amine (N-H)3500 - 3300Asymmetric and Symmetric Stretching
Aromatic C-H3100 - 3000Stretching
Aromatic C=C and C=N1600 - 1400In-ring Stretching
C-Br690 - 515Stretching

X-ray Crystallography for Solid-State Structure Determination

Currently, the specific crystal structure of this compound, including its crystal system, space group, and unit cell dimensions, has not been reported in the publicly accessible literature. However, crystallographic studies of related substituted pyridine derivatives have been conducted, offering insights into the potential structural characteristics of this compound. bas.bg For instance, the analysis of 2-amino-3,5-dibromopyridine (B40352) revealed the formation of dimers through intermolecular N-H···N hydrogen bonding in the solid state. bas.bg Similar intermolecular interactions could be anticipated for this compound, influencing its crystal packing. A full single-crystal X-ray diffraction analysis would be required to elucidate its exact solid-state structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture with high resolution and sensitivity. For the analysis of this compound, a reverse-phase HPLC method would likely be effective. In such a setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve good separation of the target compound from any impurities or starting materials. ijssst.info The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. While a standardized HPLC method for this specific compound is not available in the reviewed literature, methods developed for similar aminopyridines could serve as a starting point for method development. ijssst.info

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring the progress of chemical reactions and assessing the purity of a sample. For this compound, TLC would be performed on a plate coated with a stationary phase, such as silica (B1680970) gel. A suitable mobile phase, or eluent, would be selected to achieve a good separation of the compound from other components in the reaction mixture. The choice of eluent, often a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is critical. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for its preliminary identification.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost.

Structural Optimization and Minimum Energy Geometries

Structural optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until the structure reaches a stationary point on the potential energy surface. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Specific optimized structural parameters (bond lengths, angles) for 6-Bromo-3-phenylpyridin-2-amine are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsigmaaldrich.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A small energy gap suggests high reactivity, whereas a large gap implies high stability.

Calculated HOMO, LUMO, and HOMO-LUMO gap energy values for this compound have not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its relative polarity. It is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote neutral or intermediate potential. nih.gov MEP maps are invaluable for predicting sites of intermolecular interactions.

A specific MEP map for this compound is not available in published studies.

Reactivity Descriptors and Indices

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These indices, calculated using DFT, include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors help in understanding the global reactive nature of a compound.

A data table of calculated reactivity descriptors for this compound cannot be generated as the specific values are not found in the reviewed literature.

Prediction of Spectroscopic Properties (e.g., Theoretical IR Spectra)

DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net This simulated spectrum is a valuable tool for assigning and interpreting the vibrational modes of an experimentally obtained spectrum, helping to confirm the compound's structure.

A predicted theoretical IR spectrum and the corresponding vibrational assignments for this compound are not available in the surveyed literature.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein or receptor target. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand in the binding site of the target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govniscair.res.in

There are no published molecular docking studies investigating the interaction of this compound with any specific biological targets.

Molecular Dynamics (MD) Simulations for System Stability

To illustrate the type of data obtained from an MD simulation, the following hypothetical table outlines key stability metrics.

Table 1: Illustrative Molecular Dynamics Simulation Data for System Stability

Simulation Time (ns) RMSD (Å) Potential Energy (kcal/mol)
0 0.00 -1500
10 1.25 -1510
20 1.30 -1505
30 1.28 -1512
40 1.35 -1508
50 1.32 -1511

Note: This data is illustrative and does not represent actual experimental results.

Kinetic and Mechanistic Studies via Computational Approaches

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating the kinetic and mechanistic details of chemical reactions involving this compound. These studies can predict reaction pathways, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the compound's reactivity.

For instance, understanding the reaction mechanism for the synthesis or further functionalization of this compound is critical. While specific studies on this molecule are limited, research on related compounds like 2-bromo-6-phenylpyridine (B189513) highlights potential reaction pathways, such as diazotization followed by bromination . Computational modeling of such reactions for this compound would involve mapping the potential energy surface to identify the lowest energy path from reactants to products.

Key parameters derived from these computational studies include activation energies (Ea) and reaction enthalpies (ΔH), which indicate the kinetic feasibility and thermodynamic favorability of a reaction, respectively. DFT calculations have been widely used to predict these properties with a good degree of accuracy scirp.orgscirp.org. A theoretical investigation into a hypothetical reaction, such as a nucleophilic substitution at the bromine-bearing carbon, would yield data similar to that presented in the illustrative table below.

Table 2: Illustrative Kinetic and Thermodynamic Data from a Computational Study

Reaction Step Activation Energy (Ea) (kcal/mol) Reaction Enthalpy (ΔH) (kcal/mol)
Reactant Complex Formation 5.2 -2.5
Transition State 1 25.8 -
Intermediate Formation 1.5 -15.0
Transition State 2 18.3 -
Product Formation - -25.7

Note: This data is illustrative and does not represent actual experimental results.

These computational insights are invaluable for optimizing reaction conditions and designing novel synthetic routes involving this compound.

Applications of 6 Bromo 3 Phenylpyridin 2 Amine in Advanced Chemical Fields

Synthetic Building Block in the Construction of Complex Organic Molecules

6-Bromo-3-phenylpyridin-2-amine serves as a fundamental building block for the creation of intricate organic molecules. Its reactive sites, the bromine atom and the amino group, allow for a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.

One notable application is in the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives. nih.govrsc.org These compounds are constructed through a multicomponent reaction, often involving the condensation of a 1,3-dicarbonyl compound, an aromatic aldehyde, and an aminopyrazine derivative. nih.gov In this context, derivatives of this compound can be utilized to introduce specific phenyl and bromo functionalities into the final pyrido[2,3-b]pyrazine structure. The resulting complex molecules have been investigated for their electrochemical DNA sensing capabilities and nonlinear optical properties. nih.govrsc.org

Furthermore, the bromine atom on the pyridine (B92270) ring is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or alkyl groups at the 6-position of the pyridine ring, leading to the formation of diverse and complex molecular scaffolds. The amino group can also be a site for further functionalization, enabling the construction of even more elaborate structures. nih.gov

The strategic placement of the phenyl and bromo groups on the pyridine core provides a robust platform for generating molecular diversity. For instance, the phenyl group can influence the steric and electronic properties of the molecule, while the bromine atom provides a handle for further chemical modifications, such as the introduction of other functional groups or the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Intermediates in Medicinal Chemistry Research for Diverse Therapeutic Areas

The structural motif of this compound is a key component in the development of new therapeutic agents across various disease areas. Its ability to be chemically modified allows for the synthesis of libraries of compounds that can be screened for biological activity.

A significant area of research is in the development of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The pyridine and amine functionalities present in this compound can form important hydrogen bonding interactions with the kinase active site. The phenyl group can occupy hydrophobic pockets, and the bromo substituent can be used as a point for further modification to optimize potency and selectivity. For example, derivatives of this compound have been investigated as potential inhibitors of kinases involved in cancer progression.

The 2-aminopyridine (B139424) scaffold, which is a core component of this compound, is a well-established pharmacophore in medicinal chemistry. It is present in a number of approved drugs and clinical candidates. The versatility of the bromo and phenyl substituents allows for the fine-tuning of the molecule's properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for the development of effective and safe drugs.

Research has also explored the synthesis of pyrido[2,3-b]pyrazine derivatives from related aminopyridines for their potential antibacterial properties. nih.gov While this specific compound was not directly mentioned, the general class of compounds highlights the potential for developing anti-infective agents from this scaffold.

Contributions to Material Science Research (e.g., advanced polymers, coatings, organic semiconductors)

In the field of material science, this compound and its derivatives are being explored for their potential use in the development of advanced materials with unique optical and electronic properties.

One of the most promising applications is in the area of organic light-emitting diodes (OLEDs). nih.govmdpi.comjmaterenvironsci.com OLEDs are a key technology for next-generation displays and lighting. The performance of an OLED is highly dependent on the organic materials used in its construction. Compounds derived from this compound can be used as building blocks for the synthesis of emissive materials or host materials in the emissive layer of an OLED.

The phenyl and pyridine groups in the molecule contribute to its thermal stability and ability to form stable amorphous films, which are desirable properties for OLED materials. By modifying the substituents on the phenyl and pyridine rings, the electronic properties of the molecule can be tuned to achieve emission of different colors of light. For example, the synthesis of donor-acceptor type molecules based on a pyrido[2,3-b]pyrazine core has been shown to produce materials with tunable opto-electrochemical properties, emitting light in the blue-orange region. researchgate.net

Furthermore, the presence of the bromine atom allows for the incorporation of these molecules into larger polymeric structures through polymerization reactions. This can lead to the development of advanced polymers with tailored optical and electronic properties for applications in areas such as organic photovoltaics and organic field-effect transistors.

Reagents and Standards in Analytical Chemistry

In analytical chemistry, the purity and well-defined structure of a compound are paramount. This compound can serve as a valuable reference material or standard in various analytical techniques.

As a certified reference material (CRM), it can be used for the calibration of analytical instruments and for the validation of analytical methods. sigmaaldrich.com For example, in chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a known standard is required to identify and quantify the components of a mixture. The distinct retention time of this compound under specific chromatographic conditions can be used as a reference point.

Its well-defined molecular weight and chemical formula also make it suitable for use in mass spectrometry as a calibration standard. In nuclear magnetic resonance (NMR) spectroscopy, the characteristic chemical shifts of its protons and carbons can be used to verify the structure of newly synthesized compounds containing a similar pyridinyl-phenyl-amine scaffold.

The availability of high-purity grades of this compound is crucial for its application as an analytical standard. sigmaaldrich.cn This ensures the accuracy and reliability of the analytical data obtained.

Role in Ligand Design for Organometallic Catalysis

The design of new ligands is a central theme in organometallic chemistry, as the ligand plays a crucial role in determining the reactivity and selectivity of a metal catalyst. This compound possesses structural features that make it an attractive candidate for ligand design.

The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group can act as donor atoms, coordinating to a metal center to form a stable chelate complex. The phenyl group can be used to tune the steric and electronic properties of the ligand, which in turn influences the catalytic activity of the metal complex.

The bromine atom provides a convenient handle for further modification of the ligand structure. For example, it can be replaced by other functional groups through cross-coupling reactions, allowing for the synthesis of a library of related ligands with varying properties. nih.govacs.org This modular approach is highly valuable in the development of new catalysts for a wide range of organic transformations.

Ligands based on the 2-aminopyridine framework have been successfully employed in various catalytic reactions, including palladium-catalyzed cross-coupling reactions. rsc.org The development of new ligands based on this compound could lead to catalysts with improved performance in terms of activity, selectivity, and stability. For instance, ruthenium(II) complexes with β-diketonate ligands have been shown to be effective catalysts for the direct arylation of 2-phenylpyridine, highlighting the potential for related pyridine-based ligands in C-H activation catalysis. acs.org

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for Regio- and Stereocontrol

The development of efficient and environmentally benign synthetic methods for producing 6-bromo-3-phenylpyridin-2-amine and its analogues is a primary area of future research. While classical methods exist, a focus on sustainability and precision is paramount.

Future synthetic strategies will likely prioritize C-H activation techniques. Rhodium(III)-catalyzed C-H activation has already shown promise in the synthesis of 2-aminopyridines. nih.gov Applying this to the synthesis of this compound could offer a more atom-economical and direct route, minimizing the need for pre-functionalized starting materials. acs.org Furthermore, exploring alternative, less expensive catalysts will be crucial for large-scale applications.

Regioselectivity remains a significant challenge in pyridine (B92270) synthesis. Future research will likely focus on developing catalytic systems that can precisely control the position of the phenyl group and other substituents on the pyridine ring. This could involve the use of novel ligands that can sterically or electronically guide the reaction to the desired isomer. nih.gov

For derivatives of this compound that may contain chiral centers, the development of stereoselective synthetic methods is essential. This could involve asymmetric catalysis to produce enantiomerically pure compounds, which is critical for many pharmaceutical applications. elsevierpure.com

Exploration of Unconventional Reactivity Patterns for Further Functionalization

The bromine atom and the amino group on the this compound scaffold are primary handles for functionalization. However, exploring less conventional reactivity patterns could open up new avenues for creating diverse molecular architectures.

The bromine atom at the 6-position is a versatile site for cross-coupling reactions. While Suzuki and Stille couplings are well-established, future research could explore novel coupling partners and catalytic systems to introduce a wider range of functional groups. rsc.orgresearchgate.netnih.gov Carbonylative cross-coupling reactions, for instance, could be employed to introduce ketone functionalities. researchgate.net

The amino group at the 2-position can be a site for various transformations beyond simple acylation or alkylation. Investigating its role in directing further functionalization of the pyridine ring or its participation in novel cyclization reactions could lead to the discovery of new heterocyclic systems. acs.orgacs.org

Recent advances in photochemistry offer exciting possibilities for the functionalization of pyridines. acs.org Exploring the photochemical reactivity of this compound could enable C-H functionalization at other positions on the pyridine or phenyl ring, providing access to previously inaccessible derivatives.

Expansion of Derivatization Scope for Novel Chemical Entities

The this compound scaffold is a valuable starting point for the synthesis of libraries of novel compounds for drug discovery and materials science. nih.govacs.orgnih.govnih.govresearchgate.netprinceton.edu

Future work will likely focus on systematically exploring the chemical space around this core structure. This will involve the synthesis of a wide array of derivatives by modifying the substituents at the bromine and amino positions, as well as on the phenyl ring. High-throughput synthesis techniques will be instrumental in generating these libraries efficiently. rsc.org

The development of derivatives with specific biological activities will be a major focus. By incorporating pharmacophoric groups and optimizing the physicochemical properties of the molecules, researchers can design new drug candidates targeting a range of diseases. acs.orgnih.gov The pyridine moiety is a known feature in many FDA-approved drugs, highlighting the potential of this scaffold. acs.org

Beyond medicinal chemistry, the derivatization of this compound could lead to the development of new materials with interesting optical or electronic properties. The introduction of conjugated systems or metal-coordinating moieties could generate novel dyes, sensors, or ligands for catalysis.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research. The application of advanced computational models to this compound can provide valuable insights into its synthesis, reactivity, and properties, thereby accelerating the discovery process. researchgate.netmdpi.comnih.govnih.govacs.orgresearchgate.netacs.org

Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of synthetic reactions, helping to design more efficient and selective synthetic routes. researchgate.netnih.govnih.govresearchgate.net By modeling the transition states of different reaction pathways, researchers can identify the most favorable conditions for obtaining the desired product.

Computational studies can also be used to understand the electronic properties of this compound and its derivatives. This information can be used to predict their reactivity in different chemical transformations and to design molecules with specific electronic or optical properties. nih.gov

Furthermore, molecular modeling can be employed to predict the biological activity of derivatives of this compound. By docking virtual compounds into the active sites of target proteins, researchers can identify promising candidates for further experimental investigation, saving time and resources.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) will be crucial for accelerating research on this compound. numberanalytics.comnih.govunimi.itresearchgate.netmdpi.comnjtech.edu.cn

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. numberanalytics.comnih.govunimi.itresearchgate.net The synthesis of this compound and its derivatives in continuous flow reactors can enable the rapid optimization of reaction conditions and the production of larger quantities of material for further studies.

High-throughput experimentation allows for the rapid screening of a large number of reaction conditions or the synthesis of large libraries of compounds in parallel. rsc.org By combining HTE with automated analysis techniques, researchers can quickly identify optimal synthetic routes and discover new derivatives with desired properties.

The synergy between computational modeling, HTE, and flow chemistry will create a powerful platform for the accelerated discovery and development of new molecules based on the this compound scaffold. This integrated approach will enable a more efficient and data-driven research workflow.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.